Cas no 6032-66-2 ((6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride)
![(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride structure](https://www.kuujia.com/scimg/cas/6032-66-2x500.png)
6032-66-2 structure
Product name:(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride
(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- morphothebaine hydrochloride
- (R)-2,11-dihydroxy-10-methoxyaporphine hydrochloride
- 10-methoxy-6-methyl-aporphane-2,11-diol, neutral hydrochloride
- Aporphine-2, 10-methoxy-, hydrochloride
- 10-Methoxy-6-methyl-aporphan-2,11-diol, Neutrales Hydrochlorid
- NSC43486
- (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol,hydrochloride
- (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol
- hydrochloride
- CHEMBL1979202
- Morphothebaine hydrochloride, (-)-
- UNII-KO8O8M1D1D
- 4H-Dibenzo(de,g)quinoline-2,11-diol, 5,6,6a,7-tetrahydro-10-methoxy-6-methyl-, hydrochloride (1:1), (6aR)-
- MORPHOTHEBAINE, HYDROCHLORIDE
- Morphothebaine hydrochloride [MI]
- 4H-Dibenzo[de,11-diol, 5,6,6a,7-tetrahydro-10-methoxy-6-methyl-, hydrochloride, (R)-
- Q27282355
- DTXSID20713741
- NSC-43486
- KO8O8M1D1D
- (6aR)-10-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol--hydrogen chloride (1/1)
- 6032-66-2
- (6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride
-
- Inchi: InChI=1S/C18H19NO3.ClH/c1-19-6-5-11-7-12(20)9-13-16(11)14(19)8-10-3-4-15(22-2)18(21)17(10)13;/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3;1H/t14-;/m1./s1
- InChI Key: PKNXICFDFBSZMX-PFEQFJNWSA-N
- SMILES: CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O.Cl
Computed Properties
- Exact Mass: 333.1133
- Monoisotopic Mass: 333.1131712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 417
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.9Ų
Experimental Properties
- PSA: 52.93
(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride Related Literature
-
1. Organic chemistry
-
2. CCCLXVII.—The absorption spectra of phenanthripyridine alkaloidsAndré Girardet J. Chem. Soc. 1931 2630
Additional information on (6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride
测试
6032-66-2 ((6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride) Related Products
- 2090941-17-4(2-Pyridinecarboxylic acid, 6-bromo-3-(methoxymethoxy)-)
- 1797982-69-4(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone)
- 863500-84-9(3-(4-methoxyphenyl)-7-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1169958-44-4(1-3-(chloromethyl)phenyl-2-methylbenzene)
- 176720-00-6(ethyl (2R)-2-amino-3-(2-hydroxyethyl)disulfanylpropanoate)
- 2097923-92-5(4-[(2-Chlorophenyl)methanesulfonyl]-1-(pyridin-3-yl)piperazin-2-one)
- 1581723-72-9(Clavatustide B)
- 91591-77-4(2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde)
- 936693-17-3(2-(2-Ethynylphenyl)acetic acid)
- 2171147-99-0(3-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}propanoic acid)
Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
https://www.jx-pharm.com/index.html

Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk

Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
https://www.jbzml.com

河南东延药业有限公司
Gold Member
CN Supplier
Bulk
